molecular formula C8H8INO3 B8476087 Methyl 3-amino-4-hydroxy-5-iodobenzoate

Methyl 3-amino-4-hydroxy-5-iodobenzoate

Cat. No. B8476087
M. Wt: 293.06 g/mol
InChI Key: LBZLWLWHPNOUBZ-UHFFFAOYSA-N
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Patent
US07727997B2

Procedure details

To a mixture of methyl 4-hydroxy-3-iodo-5-nitrobenzoate (2.99 g) in ethanol (40 mL) was added tin (II) chloride (10 g) portion wise. After stirring for 1 h at reflux, the mixture was cooled to 0° C. and quenched by saturated potassium carbonate (100 mL). The mixture was filtered through diatomaceous earth and the filtrate was extracted with ethyl acetate (4×100 mL). The combined organic extracts were dried (sodium sulfate), filtered, and concentrated under reduced pressure to give 2.5 g of the title compound: 1H NMR (300 MHz, DMSO-d6) δ 7.50, 7.24, 3.75.
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[I:15].[Sn](Cl)Cl>C(O)C>[NH2:12][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([I:15])[C:2]=1[OH:1])[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
2.99 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])I
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[Sn](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
quenched by saturated potassium carbonate (100 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=C(C1O)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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